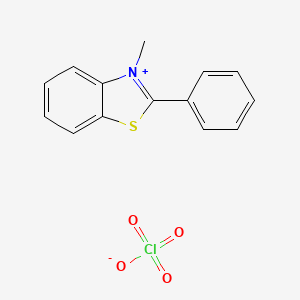
ethyl 4-(2-chlorobenzyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxylate is a synthetic compound that belongs to the class of piperidinecarboxylates. It has been extensively studied for its potential application in the field of medicinal chemistry due to its unique chemical structure and biological properties. In
Mechanism of Action
The mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxylate involves the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. The compound has also been shown to bind to dopamine receptors, which are involved in the regulation of movement and mood. This makes it a potential candidate for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. The compound has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which can improve cognitive function and mood. The compound has also been shown to have antioxidant properties, which can protect the body from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has high purity and stability. It can be easily modified to improve its biological properties and can be used in various assays to study its mechanism of action. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxylate. One potential direction is to explore its potential application in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, the compound could be modified to improve its solubility and bioavailability for in vivo studies.
Synthesis Methods
The synthesis of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxylate involves the reaction of 2-chlorobenzaldehyde with 2-hydroxybenzylamine to form the intermediate 2-(2-chlorobenzylideneamino)phenol. The intermediate is then reacted with piperidine-4-carboxylic acid ethyl ester in the presence of a catalyst to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxybenzyl)-4-piperidinecarboxylate has been studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in inhibiting the growth of cancer cells and reducing the symptoms of neurodegenerative diseases.
properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-2-27-21(26)22(15-17-7-3-5-9-19(17)23)11-13-24(14-12-22)16-18-8-4-6-10-20(18)25/h3-10,25H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRYPUZXWZKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methoxy-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4965634.png)
![6-amino-2-ethyl-8-[4-(methylthio)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B4965642.png)
![N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4965648.png)
![5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965659.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4965664.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4965668.png)
![6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4965671.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B4965679.png)
![N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B4965696.png)
![methyl {2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B4965706.png)
![3-{[(3-bromophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4965709.png)

![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)